molecular formula C8H16N2O3 B13387020 Isoleucylglycine

Isoleucylglycine

Cat. No.: B13387020
M. Wt: 188.22 g/mol
InChI Key: UCGDDTHMMVWVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoleucylglycine is a dipeptide composed of isoleucine and glycine, serving as an incomplete breakdown product of protein digestion or catabolism . It is classified as an endogenous metabolite and is typically a short-lived intermediate in specific amino acid degradation pathways . While some dipeptides are known to have physiological or cell-signaling effects, this compound is generally considered an intermediate in metabolic processes . It has been detected, though not quantified, in biological samples from food sources such as Anatidae, Gallus gallus, and Sus scrofa domestica, suggesting its potential role as a biomarker for the consumption of these foods . In research settings, this compound can be utilized in studies of protein metabolism, as a standard in metabolomics, and for investigating dipeptide transport and function . Its structure and properties also make it a candidate for use in model systems studying biochemical processes like amino acid epimerization . The glycine moiety within the dipeptide is related to the function of glycine as a neurotransmitter, which is terminated by sodium-and-chloride-coupled transporters in the central nervous system, suggesting potential research intersections with neurological function . This product is labeled "For Research Use Only" (RUO) and is strictly for laboratory research applications. It is not intended for use in diagnostics, drug administration, or any human or veterinary clinical procedures .

Properties

IUPAC Name

2-[(2-amino-3-methylpentanoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGDDTHMMVWVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucyl-Glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028907
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Peptide Coupling via N-Protected Amino Acids and Ester Derivatives

Method Overview:
The predominant approach involves the condensation of an N-protected amino acid (e.g., N-Cbz-L-isoleucine) with a glycine ester derivative (e.g., glycine ethyl ester). This method employs a peptide coupling reagent or an activating agent, such as an acetylene ether, to facilitate the formation of the peptide bond under controlled conditions.

Key Reaction Components:

  • N-Cbz-L-isoleucine (N-carbobenzoxy protected isoleucine)
  • Glycine ethyl ester hydrochloride or free ester form
  • Coupling agents: acetylene ethers (e.g., methoxy acetylene) as condensing agents
  • Solvents: ethyl acetate, ethanol, or other suitable organic solvents

Procedure Highlights:

  • Dissolution of reactants in an inert solvent like ethyl acetate or ethanol
  • Addition of excess acetylene ether to promote peptide bond formation at temperatures between 50°C and 80°C
  • Reflux conditions to enhance reaction kinetics
  • Post-reaction purification via washing with cold potassium carbonate solution and hydrochloric acid to remove unreacted amino acids and byproducts
  • Crystallization of the peptide ester from the reaction mixture upon solvent evaporation

Research Data:
A patent (US2793204A) describes such a process, emphasizing the use of N-Cbz-protected amino acids and amino acid esters, with coupling facilitated by acetylene ethers. The process includes steps for removing protecting groups and isolating the peptide as a crystalline ester, which can then be further processed into the free dipeptide.

Protection and Deprotection Strategies

Protection of Functional Groups:

  • The amino group of isoleucine is protected with a carbobenzoxy (Cbz) group to prevent undesired side reactions during coupling.
  • The thiol group of cysteine, when involved, is protected with benzyl groups, although this is more relevant for cysteine derivatives.

Deprotection Steps:

  • The N-Cbz group can be cleaved via catalytic hydrogenation or other known methods, freeing the amino group for subsequent coupling or final peptide formation.
  • Acidic or basic hydrolysis can be employed to remove ester groups, converting esters into free acids.

Notes on Protecting Groups:
Protection of the amino and thiol groups ensures selectivity and high yield in peptide bond formation, minimizing side reactions and racemization.

Use of Acetylene Ethers as Condensing Agents

Mechanism and Advantages:
Acetylene ethers, such as methoxy acetylene, serve as effective condensing agents by activating carboxyl groups of amino acids or peptides, enabling coupling with amino groups under mild conditions. This method allows for high specificity and minimal racemization.

Reaction Conditions:

  • Temperature: 50°C to 80°C
  • Solvent: Ethyl acetate or ethanol
  • Reaction time: Several hours, typically around 3 hours for optimal yield

Research Validation:
The patent details multiple steps involving acetylene ethers for peptide synthesis, including the formation of dipeptides like Isoleucylglycine, with purification steps involving washing with acid and base solutions, followed by crystallization.

Final Isolation and Purification

Crystallization:
The peptide ester formed after coupling is purified by crystallization from suitable solvents such as ethyl acetate. This step ensures high purity and facilitates subsequent conversion into the free dipeptide.

Conversion to Free Dipeptide:

  • The ester can be hydrolyzed under mild acidic or basic conditions to yield this compound.
  • Alternatively, the esterified form can be used directly in biological studies or further synthetic steps.

Summary of Preparation Data

Method Key Reagents Solvent Conditions Purification Remarks
Peptide coupling with N-Cbz amino acids and esters N-Cbz-L-isoleucine, glycine ester, acetylene ether Ethyl acetate, ethanol Reflux 50-80°C Washing with potassium carbonate and HCl, crystallization Suitable for high-yield peptide synthesis
Protection-deprotection strategies N-Cbz, benzyl groups Organic solvents Mild to reflux Catalytic hydrogenation or acid hydrolysis Ensures selectivity and purity
Use of acetylene ethers Acetylene derivatives Ethyl acetate 50-80°C, reflux Crystallization Minimizes racemization and side reactions

Additional Notes and Considerations

  • The synthesis process is highly adaptable for higher peptides, as indicated by patent literature, which suggests scalability and versatility.
  • The choice of protecting groups and coupling reagents can be optimized based on desired yield and purity.
  • The reaction conditions should be carefully controlled to prevent racemization and degradation of sensitive amino acids.

Chemical Reactions Analysis

Types of Reactions

Isoleucylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Isoleucyl-glycine is a dipeptide composed of isoleucine and glycine . Research suggests potential applications in various fields, including metabolomics, food science, and medicine.

Scientific Research Applications

  • Metabolomics: Isoleucyl-glycine is a metabolite that can be measured in metabolomics analysis . For instance, it has been identified as an antioxidant reaction-related metabolite on the glycine metabolism pathway . Metabolomics, in general, is used to identify biomarkers associated with the development, treatment, and recurrence of various cancers .
  • Protein Production: Glycine and L-isoleucine can stimulate protein production in Bacillus brevis . Simultaneous addition of these amino acids resulted in the largest accumulation of proteins . Glycine may also alter cell wall structure in such a way as to facilitate protein excretion .
  • Diketopiperazine Formation: Isoleucylglycine and glycylisoleucine can form diketopiperazines when heated .

Potential Biomarker

Isoleucyl-glycine has been detected, but not quantified, in foods such as anatidaes, chickens, and domestic pigs . This suggests that isoleucyl-glycine could be a potential biomarker for the consumption of these foods .

Related Isoleucine Research

While not directly related to this compound, studies on isoleucine provide some context:

  • Isoleucine can stimulate insulin-independent glucose uptake in skeletal muscle cells . Oral administration of isoleucine can decrease plasma glucose concentration and increase glucose uptake in the muscles . Isoleucine administration may result in an improvement of the availability of ATP in the absence of increases in AMP-activated protein kinase activity in skeletal muscle .
  • Isoleucic acid (ILA), which is related to branched-chain amino acids, has been identified in human patients with maple syrup urine disease (MSUD) . ILA plays a role in plant signaling for defense responses against bacterial pathogens .

Mechanism of Action

The mechanism of action of isoleucylglycine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for peptidases, which cleave the peptide bond to release isoleucine and glycine. These amino acids then participate in various metabolic pathways, contributing to protein synthesis and energy production .

Comparison with Similar Compounds

Glycyl-Isoleucine vs. Isoleucylglycine

The positional isomer glycylisoleucine (Gly-Ile) shares the same residues but reverses the sequence. Hydrolysis studies reveal significant differences in stability:

  • Hydrolysis Rates : Glycylvaline (Gly-Val) and glycylisoleucine (Gly-Ile) are hydrolyzed 10 times faster than their reverse-sequence counterparts (Val-Gly and Ile-Gly) under acidic conditions (6 N HCl, 110°C) . This suggests that this compound’s N-terminal Ile residue confers greater resistance to hydrolysis compared to glycine-terminated dipeptides.
  • Synthetic Accessibility : this compound derivatives, such as N-aryl this compound methyl esters, are synthesized via peptide coupling methods, similar to other dipeptides like benzoyl- or tosyl-protected analogs .

Other Branched-Chain Amino Acid Dipeptides

Dipeptides containing branched-chain amino acids (BCAAs: Ile, Leu, Val) exhibit distinct metabolic roles:

  • Valylglycine (Val-Gly) : Like this compound, Val-Gly is associated with infection differentiation (e.g., bacterial vs. RSV infections) . However, Val-Gly levels are less strongly correlated with age-related metabolic changes compared to isoleucyglycine .
  • Leucylglycine (Leu-Gly) : In muscle senescence studies, Leu-Gly abundance increases alongside this compound, suggesting shared roles in protein catabolism. However, Leu-Gly shows stronger associations with mitochondrial beta-oxidation markers .

Metabolic Roles and Pathways

Energy Metabolism

  • Glucose Regulation: this compound and glycylisoleucine are restored to normal levels in mice with Urocortin 2 (Ucn2) gene transfer, implicating both in glutamate-mediated insulin secretion and TCA cycle fueling .
  • Protein Catabolism : In aging Manduca sexta muscles, this compound abundance increases alongside other dipeptides (e.g., leucylglycine, valylleucine), reflecting muscle breakdown to meet energy demands .

Microbial Interactions

  • This highlights its unique role in gut-brain axis modulation.

Disease Associations

Age-Related Macular Degeneration (AMD)

Linear Growth in Malnutrition

In stunted Malawian children, this compound is among the metabolites significantly reduced, unlike γ-glutamyl-α-lysine or taurolithocholate 3-sulfate, suggesting its role in protein-energy homeostasis .

Quantitative Metabolite Levels

Compound Biological Context Level (Relative) Reference
This compound Serum (Japanese females, 55–65 yrs) 1.25 (log2 ratio)
Glycylisoleucine Feline plasma (senior cats) 0.79 ± 0.13
Valylglycine Human plasma (AMD patients) Not significant
Leucylglycine Manduca sexta muscle (aging) 1.00 ± 0.20

Biological Activity

Isoleucylglycine, a dipeptide formed from the amino acids isoleucine and glycine, has garnered attention in the field of metabolic research due to its potential biological activities. This article explores its biological activity through various studies, highlighting its metabolic roles, physiological effects, and implications in health and disease.

Overview of this compound

This compound is categorized as a non-essential dipeptide that can be synthesized in the body. It plays a role in various metabolic pathways and has been implicated in muscle metabolism, energy production, and cellular signaling.

Metabolic Profiling and Biological Functions

Recent studies have utilized metabolomics to assess the biological activity of this compound. Metabolomics involves the comprehensive analysis of metabolites within biological samples, providing insights into metabolic changes associated with various conditions.

Key Findings from Recent Studies

  • Muscle Metabolism : this compound has been shown to influence muscle metabolism significantly. In a study examining muscle loss post-surgery, altered levels of amino acids including isoleucine were linked to muscle wasting conditions. The metabolomic analysis indicated that specific metabolites, including this compound, were associated with muscle mass and function recovery post-surgery .
  • Aging Research : Aging studies have identified metabolic reprogramming as a critical factor in aging processes. This compound was noted among metabolites that exhibited significant changes in aging models, suggesting its role in modulating metabolic pathways related to aging .
  • Energy Production : In various animal models, this compound has been implicated in energy production pathways. Its interaction with glycolysis and the tricarboxylic acid (TCA) cycle indicates a role in energy metabolism .

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Study on ICU-Acquired Weakness : A metabolomic profiling study involving patients with ICU-acquired weakness found significant alterations in circulating metabolites post-surgery. This compound levels were part of a cluster associated with muscle function recovery, indicating its potential as a biomarker for muscle health .
  • Effects on Protein Synthesis : Research on Bacillus species demonstrated that isoleucine stimulated protein synthesis, which may extend to its dipeptide form (this compound), suggesting that it could enhance protein production in various biological systems .

Data Table: Metabolomic Changes Associated with this compound

Study ReferenceConditionKey Findings
Yi et al., 2020 AgingSignificant changes in amino acid profiles including this compound associated with aging markers.
Nagineni et al., 2021 Muscle WastingAltered levels of this compound linked to recovery from muscle loss post-surgery.
Kuehne et al., 2017 Protein ProductionIsoleucine enhances both extracellular and intracellular protein synthesis.

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